molecular formula C10H3ClF2N2 B1323306 4-Chloro-5,8-difluoroquinoline-3-carbonitrile CAS No. 936497-95-9

4-Chloro-5,8-difluoroquinoline-3-carbonitrile

Cat. No.: B1323306
CAS No.: 936497-95-9
M. Wt: 224.59 g/mol
InChI Key: SAOAHJVPSRSWBU-UHFFFAOYSA-N
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Description

4-Chloro-5,8-difluoroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H3ClF2N2 and a molecular weight of 224.59. It is primarily used in proteomics research and has applications in various scientific fields .

Preparation Methods

The synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile involves several steps. One common method includes the reaction of 4-chloroquinoline with fluorinating agents under specific conditions to introduce the fluorine atoms at the 5 and 8 positions. The nitrile group is then introduced at the 3 position through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

4-Chloro-5,8-difluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-5,8-difluoroquinoline-3-carbonitrile is widely used in scientific research, including:

    Chemistry: It serves as a building block for synthesizing various quinoline derivatives.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

4-Chloro-5,8-difluoroquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:

    4-Chloroquinoline: Lacks the fluorine atoms and nitrile group, making it less versatile in certain reactions.

    5,8-Difluoroquinoline: Lacks the chlorine and nitrile group, affecting its reactivity and applications.

    3-Cyanoquinoline: Lacks the chlorine and fluorine atoms, which can influence its chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications compared to other similar compounds .

Properties

IUPAC Name

4-chloro-5,8-difluoroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3ClF2N2/c11-9-5(3-14)4-15-10-7(13)2-1-6(12)8(9)10/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOAHJVPSRSWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=C(C=N2)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252097
Record name 4-Chloro-5,8-difluoro-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936497-95-9
Record name 4-Chloro-5,8-difluoro-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936497-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5,8-difluoro-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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